molecular formula C15H12 B3113616 3-Phenyl-1H-indene CAS No. 1961-97-3

3-Phenyl-1H-indene

Cat. No. B3113616
CAS RN: 1961-97-3
M. Wt: 192.25 g/mol
InChI Key: ILASZRLOZFHWOJ-UHFFFAOYSA-N
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Description

3-Phenyl-1H-indene is a chemical compound with the molecular formula C15H12 . It is a derivative of indene, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring .


Synthesis Analysis

The synthesis of 3-Phenyl-1H-indene can be performed using standard Schlenk techniques under a nitrogen atmosphere . The process involves the reaction of 1-indanone with phenylmagnesium bromide in anhydrous 2-MeTHF . The reaction mixture is then stirred at 40°C for 20 hours . After quenching and washing, the crude product is purified using flash chromatography to yield 3-Phenyl-1H-indene .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-1H-indene consists of a phenyl group (a benzene ring) attached to an indene ring . The indene ring is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring .


Chemical Reactions Analysis

3-Phenyl-1H-indene can undergo various chemical reactions. For instance, it can be olefinated to form benzofulvene . This reaction involves the addition of 3-chlorobenzaldehyde and DBU to indene, followed by microwave irradiation . Another reaction involves the insertion of a nitrogen atom into indenes to form isoquinolines .

Scientific Research Applications

Formation and Chemical Reactivity

The indene molecule, including variants like 3-Phenyl-1H-indene, has been a subject of interest in chemical research. One study highlighted the formation of indene and its isomers, like 3-Phenyl-1H-indene, via reactions of the phenyl radical with allene under conditions mimicking combustion. This study provides insights into the formation mechanisms of aromatic molecules in high-temperature environments (Zhang et al., 2011).

Structural and Biological Studies

Indene derivatives have been the focus of various structural and biological studies. For instance, research on 3-(arylamino)-2-phenyl-1H-inden-1-one derivatives revealed their potential as antibacterial agents, showing activity against both gram-negative and gram-positive bacteria (El‐Sheshtawy & Baker, 2014). Additionally, the study of 2-phenyl-1H-indene-1,3(2H)-dione, an anticoagulant functioning as a Vitamin K antagonist, provided valuable information about its molecular properties and reactivity (Pathak et al., 2012).

Material Science and Organic Semiconductors

In material science, indene derivatives have shown promise as components in organic semiconductors. A study demonstrated that a variety of 1H-indenes can be synthesized for use as ambipolar organic semiconductor materials, highlighting the versatility of these compounds in electronic applications (Zhu et al., 2009).

Liquid Crystal Research

Indene derivatives have also been investigated in the context of liquid crystal research. For example, compounds like 2-phenyl-5,6-difluoro-1H-indene have been synthesized and characterized for their high nematic–isotropic transition temperature and high optical anisotropy, making them suitable for use in liquid crystal displays (Yokokoji et al., 2009).

Synthesis of Functionalized Indene Derivatives

Functionalized indene derivatives have been synthesized through various reactions. For instance, a study described a catalyst-free thermal method to synthesize 1H-indene-3-carboxamides or 1H-indene-3-carboxylates, showcasing a three-component coupling reaction that allows for the creation of diverse indene derivatives (Magar & Lee, 2013).

Safety And Hazards

While specific safety and hazard information for 3-Phenyl-1H-indene is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation when handling similar chemical compounds .

Future Directions

The future directions for 3-Phenyl-1H-indene could involve its use in various applications ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical applications . Its derivatives can find applications in various research fields, making it a versatile building block .

properties

IUPAC Name

3-phenyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILASZRLOZFHWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293894
Record name 3-Phenyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1H-indene

CAS RN

1961-97-3
Record name 3-Phenylindene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1961-97-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 92814
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Record name NSC92814
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Record name 3-Phenyl-1H-indene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
F Marcuzzi, U Azzena, G Melloni - Journal of the Chemical Society …, 1993 - pubs.rsc.org
… 1,1,2,4-tetraphenylbutenyne, 1,1,4-triphenylbutenyne, and (Z)-1,2,4-triphenylbutenyne afforded 1-benzylidene-2,3-diphenyl-1H-indene, (E)- and (Z)-1-benzylidene-3-phenyl-1H-indene …
Number of citations: 17 pubs.rsc.org
F Claudi, GM Cingolani, A Di Stefano… - Journal of medicinal …, 1996 - ACS Publications
… -3-phenyl-1H-indene prepared by reaction of 6- or 5-methoxyindan-1-one with phenylmagnesium bromide according to the procedure reported in the literature for 3-phenyl-1H-indene …
Number of citations: 13 pubs.acs.org
RW Baker, MA Foulkes, M Griggs, BN Nguyen - Tetrahedron letters, 2002 - Elsevier
… Following dehydration of the crude product with catalytic p-toluenesulfonic acid in benzene solution at reflux, 2-methyl-3-phenyl-1H-indene 16 was isolated in an overall yield of 86% …
Number of citations: 20 www.sciencedirect.com
AW Hanson - … Section B: Structural Crystallography and Crystal …, 1977 - scripts.iucr.org
(IUCr) Dimethyl 3-phenyl-1H-indene-1,2-dicarboxylate Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers Volume 33 …
Number of citations: 2 scripts.iucr.org
MS Kim, JS Song, H Roh, JS Park, JH Ahn… - … of pharmaceutical and …, 2011 - Elsevier
A novel peroxisome proliferator-activated receptor γ (PPARγ) agonist, KR-62980, was determined by liquid–liquid extraction with ethyl acetate and liquid chromatography–tandem mass …
Number of citations: 5 www.sciencedirect.com
MR Barvian, RL Panek, GH Lu, AJ Kraker… - Bioorganic & Medicinal …, 1997 - Elsevier
… We have identified methyl 1-oxo-3-phenyl-1H-indene-2-carboxylic ester as a small molecule inhibitor of the tyrosine kinase activity of FGFr-1, (IC 50 = 5.1 μM). We report here the …
Number of citations: 16 www.sciencedirect.com
EK Yum, WS Park, SH Kim, SK Kang, SS Kim… - Chemistry …, 2008 - journal.csj.jp
… of t-butyl 1-oxo-3-phenyl-1Hindene-2-carboxylate (84%, … of ethyl 1-oxo-3-phenyl-1H-indene-2-carboxylate in multigram … corresponding alkyl 1-oxo-3-phenyl-1H-indene-2-carboxylates in …
Number of citations: 3 www.journal.csj.jp
C Hauguel, C Tran, O Provot, J Bignon… - Advanced Synthesis …, 2022 - Wiley Online Library
… After conversion into the corresponding methyl ether 3y, we obtained the desired 1-methyl-3-phenyl-1Hindene derivative 4w in a 55% yield. …
Number of citations: 2 onlinelibrary.wiley.com
J Ackroyd, KA Pover, F Scheinmann - Tetrahedron Letters, 1982 - Elsevier
When N-phenyl-1,1-diphenyl-2-ethylbut-3-ynylamine (1) is treated with 98% formic acid, 2-ethyl-1-methylene-3-phenyl-1H-indene (4, 56%) is produced whereas in 50% formic acid 2-…
Number of citations: 4 www.sciencedirect.com
G Skrzypek - 2018 - dataspace.princeton.edu
… solution the asymmetric hydroboration of styrene, 3-phenyl-1H-indene, and 2,3-dimethyl-1-… metal precursor for styrene hydroboration and nickel for 3-phenyl-1H-indene hydroboration. …
Number of citations: 0 dataspace.princeton.edu

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